molecular formula C12H10N4 B11892107 6-Methyl-9-phenyl-9H-purine

6-Methyl-9-phenyl-9H-purine

Cat. No.: B11892107
M. Wt: 210.23 g/mol
InChI Key: NUPLTOLQRSTIKJ-UHFFFAOYSA-N
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Description

6-Methyl-9-phenyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play essential roles in various biological processes. The addition of methyl and phenyl groups to the purine structure can significantly alter its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-9-phenyl-9H-purine typically involves the coupling of 6- and 2-halo-9-phenyl-9H-purines with terminal acetylenes in dimethylformamide (DMF) catalyzed by bis(triphenylphosphino)palladium chloride [PdCl2(PPh3)2] . The reaction conditions include the use of basic and metal-free environments, often involving primary alcohols and N,N-dimethylamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-9-phenyl-9H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines, such as 6-carbamoyl-2-alkyl-9-phenyl-9H-purines .

Scientific Research Applications

6-Methyl-9-phenyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases involved in apoptotic events, leading to cell death by apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activities and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-9-phenyl-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

6-methyl-9-phenylpurine

InChI

InChI=1S/C12H10N4/c1-9-11-12(14-7-13-9)16(8-15-11)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

NUPLTOLQRSTIKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N1)N(C=N2)C3=CC=CC=C3

Origin of Product

United States

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